![molecular formula C24H24N2O4 B11163397 N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B11163397.png)
N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the amide bond: Reacting 4-methoxyaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the intermediate amide.
Coupling reaction: The intermediate amide is then coupled with 2-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-aminobenzamide: Lacks the phenoxybutanoyl group.
N-(4-hydroxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide: Has a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)-2-[(2-phenoxyacetyl)amino]benzamide: Has a phenoxyacetyl group instead of a phenoxybutanoyl group.
Uniqueness
N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C24H24N2O4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenoxybutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-22(30-19-9-5-4-6-10-19)24(28)26-21-12-8-7-11-20(21)23(27)25-17-13-15-18(29-2)16-14-17/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
JTGFFCQPPQPKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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